

inter-laboratory comparison of Dibenzo[a,h]anthracene measurements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DIBENZ(a,h)ANTHRACENE**

Cat. No.: **B1670416**

[Get Quote](#)

An Inter-Laboratory Comparison of Dibenzo[a,h]anthracene Measurements: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the accurate measurement of polycyclic aromatic hydrocarbons (PAHs) like Dibenzo[a,h]anthracene is of paramount importance due to their carcinogenic properties.^{[1][2][3]} This guide provides an objective comparison of inter-laboratory performance in the measurement of Dibenzo[a,h]anthracene, supported by experimental data from a proficiency testing study. The aim is to offer insights into the reliability of analytical methods and laboratory practices.

Performance of Analytical Laboratories

An inter-laboratory study was conducted to assess the proficiency of five analytical laboratories in quantifying Dibenzo[a,h]anthracene.^{[4][5]} Four reference solutions with nominal concentrations of 10 ng/ml, 50 ng/ml, 200 ng/ml, and 500 ng/ml were distributed to the participating laboratories.^{[4][5]} Of the five laboratories, four returned usable data. The participating laboratories were anonymized as A, B, C, and D. Laboratories A, B, and D utilized Gas Chromatography-Mass Spectrometry (GC-MS), while laboratory C employed High-Performance Liquid Chromatography (HPLC) for their analysis, all in accordance with ISO 11338-2.^{[4][5]}

The results of this comparison, including the reported concentrations and their relative deviations from the reference values, are summarized in the tables below.

Table 1: Reported Concentrations of Dibenzo[a,h]anthracene (ng/ml)

Nominal Concentration (ng/ml)	Laboratory A (GC-MS)	Laboratory B (GC-MS)	Laboratory C (HPLC)	Laboratory D (GC-MS)
10	11	9.5	11	11
50	54	47	56	53
200	220	190	230	210
500	560	480	570	540

Table 2: Relative Deviation from Reference Value (%) for Dibenzo[a,h]anthracene Measurements

Nominal Concentration (ng/ml)	Laboratory A (GC-MS)	Laboratory B (GC-MS)	Laboratory C (HPLC)	Laboratory D (GC-MS)
10	10.0	-5.0	10.0	10.0
50	8.0	-6.0	12.0	6.0
200	10.0	-5.0	15.0	5.0
500	12.0	-4.0	14.0	8.0

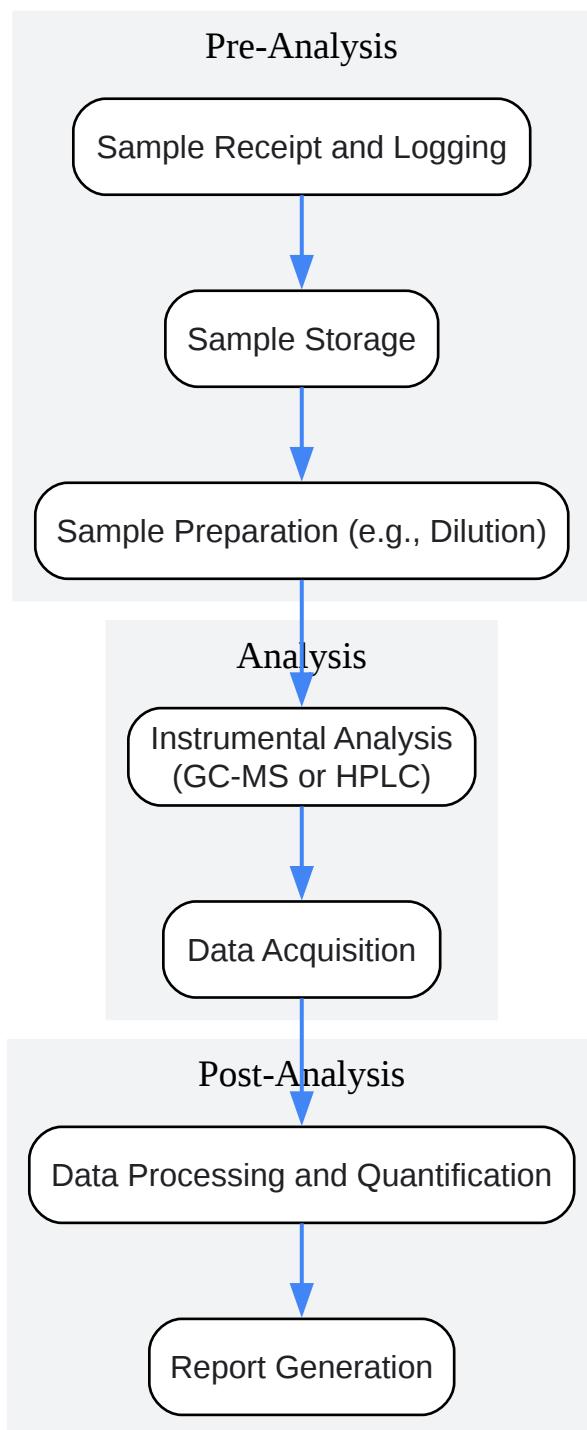
Experimental Protocols

The inter-laboratory comparison required participants to perform the quantification of Dibenzo[a,h]anthracene in accordance with ISO 11338-2, which specifies methods for the determination of PAHs in stationary source emissions.[\[4\]](#)[\[5\]](#)

Sample Preparation

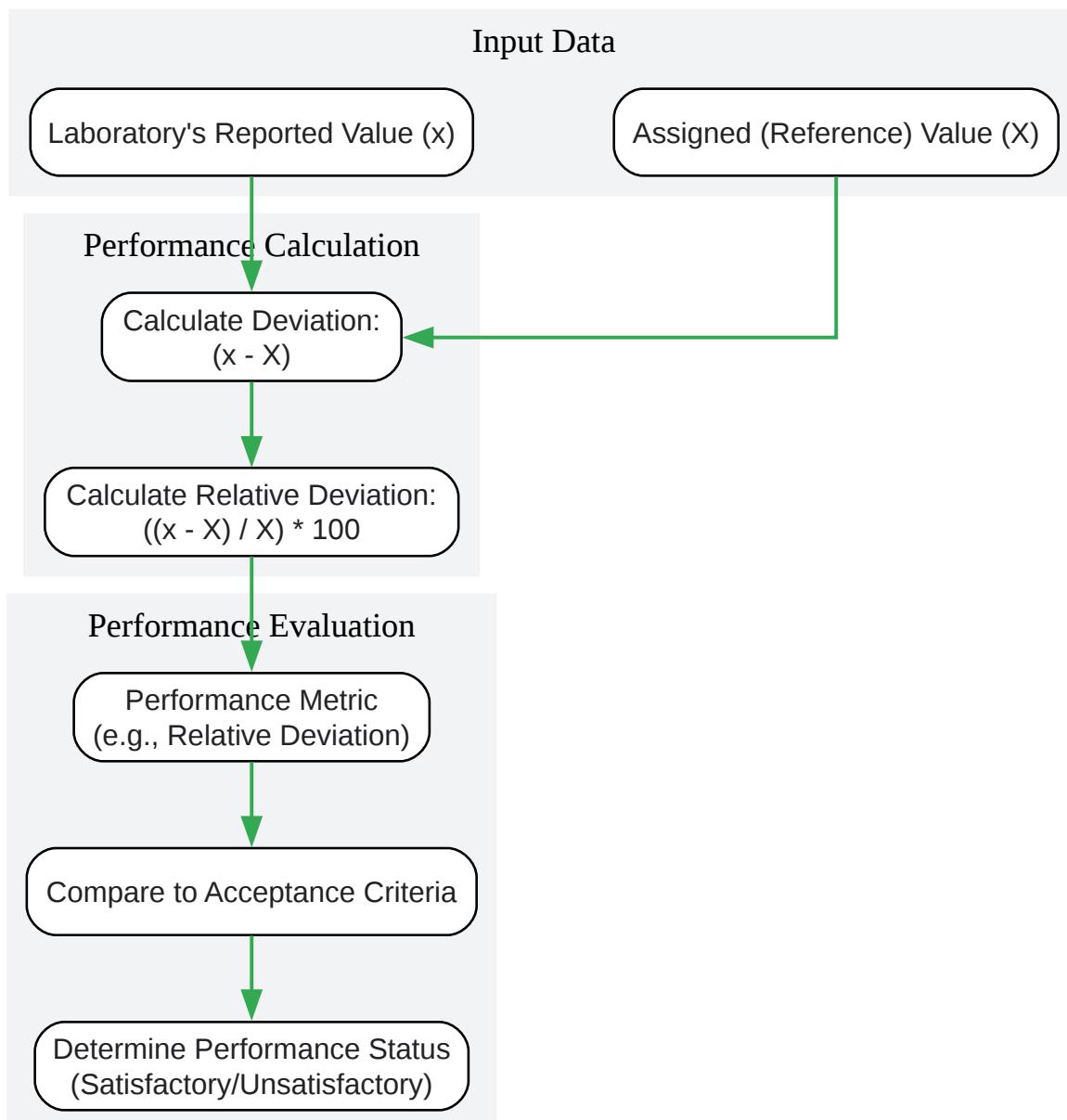
The reference samples were prepared volumetrically by diluting a certified standard stock solution of Dibenzo[a,h]anthracene in hexane.[\[4\]](#) Aliquots of the stock solution were transferred

into volumetric flasks and filled to the mark with HPLC-grade hexane to achieve the nominal concentrations of 10, 50, 200, and 500 ng/ml.[4]


Analytical Methods

As per the study, laboratories employed either GC-MS or HPLC for the analysis.[4][5]

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. In this method, the sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.
- **High-Performance Liquid Chromatography (HPLC):** This technique is suitable for the separation of non-volatile or thermally labile compounds. The sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A detector, such as a UV-Vis or fluorescence detector, is used for quantification.


Visualizing the Workflow and Performance Assessment

To better understand the processes involved in Dibenzo[a,h]anthracene analysis and the evaluation of laboratory performance, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for Dibenz[a,h]anthracene analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationship in laboratory performance assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Dibenz[a,h]anthracene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 3. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for Benzo[e]pyrene (BeP) (CASRN 192-97-2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [inter-laboratory comparison of Dibenz[a,h]anthracene measurements]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670416#inter-laboratory-comparison-of-dibenzo-a-h-anthracene-measurements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com